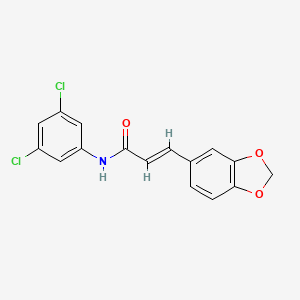

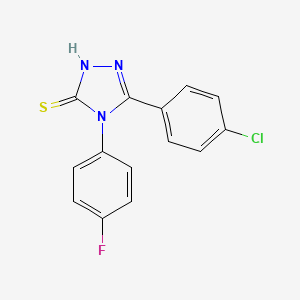

![molecular formula C16H15NO3S B5777516 2-methyl-3-{[(phenylthio)acetyl]amino}benzoic acid](/img/structure/B5777516.png)

2-methyl-3-{[(phenylthio)acetyl]amino}benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related benzoic acid derivatives often involves condensation reactions, where precursor molecules are combined in the presence of catalysts or specific reaction conditions to form the desired product. For example, studies on similar compounds have shown the synthesis of derivatives through reactions involving (phenoxy or phenyl)acetyl chloride and anthranilic acid derivatives, yielding compounds with potential as enzyme inhibitors and antiinflammatory agents (Daidone et al., 1995).

Molecular Structure Analysis

Molecular structure determination often employs spectroscopic techniques such as NMR, IR, and UV-VIS, alongside computational methods like density functional theory (DFT). These tools help elucidate the geometry, electronic structure, and intermolecular interactions of compounds. For instance, a study conducted on azo-benzoic acids used NMR, UV-VIS, and IR spectroscopy, complemented by DFT calculations, to confirm the structures and characterize the acid-base dissociation and azo-hydrazone tautomerism in solution (Baul et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving benzoic acid derivatives can include acetylation, cyclization, and the formation of Schiff bases, among others. These reactions are influenced by the compound's functional groups and the reaction conditions. For example, the condensation reaction of benzenesulphonohydrazide with 2-carboxybenzaldehyde produces Schiff bases and cyclized products, demonstrating the compound's reactivity and potential for forming diverse chemical structures (Asegbeloyin et al., 2019).

Mechanism of Action

Target of Action

Benzoic acid derivatives are known to interact with various biological entities .

Mode of Action

It can be inferred from the general reactions of anhydrides . Anhydrides react with water to form carboxylic acids, with alcohols to form esters, and with amines to form amides . The compound might undergo similar reactions due to the presence of the acetyl group.

Biochemical Pathways

Benzoic acid derivatives are known to interact with various molecular entities , which could potentially affect multiple biochemical pathways.

Pharmacokinetics

Benzoic acid is known to be conjugated to glycine in the liver and excreted as hippuric acid . The compound might have similar pharmacokinetic properties due to the presence of the benzoic acid moiety.

Result of Action

The compound might induce changes at the molecular and cellular level due to its potential interactions with various biological entities .

properties

IUPAC Name |

2-methyl-3-[(2-phenylsulfanylacetyl)amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3S/c1-11-13(16(19)20)8-5-9-14(11)17-15(18)10-21-12-6-3-2-4-7-12/h2-9H,10H2,1H3,(H,17,18)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTEQQIHRDIMZLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC(=O)CSC2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-3-{[(phenylsulfanyl)acetyl]amino}benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(propionyloxy)benzoyl]amino}benzoic acid](/img/structure/B5777446.png)

![N'-[(3-methyl-2-thienyl)methylene]-2-(4-pyridinyl)-4-quinolinecarbohydrazide](/img/structure/B5777453.png)

![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(4-methylphenyl)acrylamide](/img/structure/B5777466.png)

![N-cyclohexyl-2-[5-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide](/img/structure/B5777473.png)

![2-(4-fluorophenyl)-4-{2-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B5777478.png)

![4-({[(2-phenylethyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5777490.png)

![1-(methoxyacetyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5777518.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5777520.png)

![(3'S*,4'S*)-1'-[(1-ethyl-1H-imidazol-5-yl)methyl]-1,3'-bipyrrolidin-4'-ol](/img/structure/B5777530.png)